2-Amino-5-(2,5-difluorophenyl)pyridine
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Overview
Description
2-Amino-5-(2,5-difluorophenyl)pyridine is a chemical compound with the molecular formula C11H8F2N2 and a molecular weight of 206.19 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 2-position and two fluorine atoms at the 2 and 5 positions of the phenyl ring attached to the 5-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,5-difluorophenyl)pyridine typically involves the reaction of 2,5-difluorobenzonitrile with 2-aminopyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 2,5-difluorobenzonitrile with 2-aminopyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,5-difluorophenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyridine derivatives .
Scientific Research Applications
2-Amino-5-(2,5-difluorophenyl)pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,5-difluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-5-(2,5-difluorophenyl)pyridine include:
- 2-Amino-5-fluoropyridine
- 2-Amino-5-(trifluoromethyl)pyridine
- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Uniqueness
What sets this compound apart from these similar compounds is the specific arrangement of the amino and difluorophenyl groups, which can result in unique chemical reactivity and biological activity. The presence of two fluorine atoms on the phenyl ring can significantly influence the compound’s electronic properties and its interactions with biological targets .
Properties
IUPAC Name |
5-(2,5-difluorophenyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-8-2-3-10(13)9(5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTZOAFANBWLJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CN=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718602 |
Source
|
Record name | 5-(2,5-Difluorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249608-12-5 |
Source
|
Record name | 5-(2,5-Difluorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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